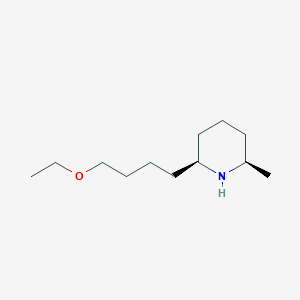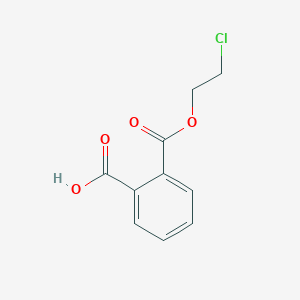
2-((2-Chloroethoxy)carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Chloroethoxy)carbonyl)benzoic acid, also known as phthalic, mono-2-chloroethyl ester, is an organic compound with the molecular formula C₁₀H₉ClO₄ and a molecular weight of 228.63 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-chloroethoxycarbonyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Chloroethoxy)carbonyl)benzoic acid typically involves the esterification of phthalic anhydride with 2-chloroethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The chloro group in the 2-chloroethoxy moiety can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2-Chloroethoxy)carbonyl)benzoic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for potential use in drug development due to its ability to form derivatives with pharmacological activity.
Industry: Utilized in the production of plasticizers, resins, and other polymeric materials.
Mecanismo De Acción
The mechanism of action of 2-((2-Chloroethoxy)carbonyl)benzoic acid involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or esterification .
Comparación Con Compuestos Similares
- 2-Chloroethyl hydrogen phthalate
- Mono-2-chloroethyl phthalate
Comparison: 2-((2-Chloroethoxy)carbonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. For instance, the presence of the 2-chloroethoxy group allows for unique substitution reactions that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C10H9ClO4 |
|---|---|
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
2-(2-chloroethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO4/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4H,5-6H2,(H,12,13) |
Clave InChI |
YTFGPKHKZPYPFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


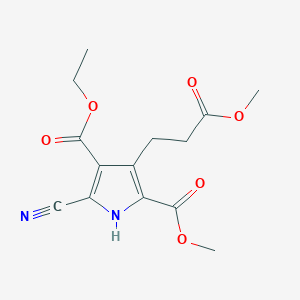

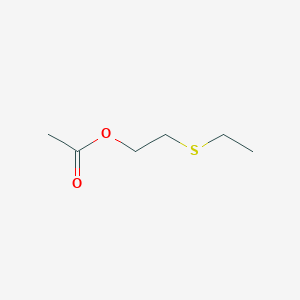
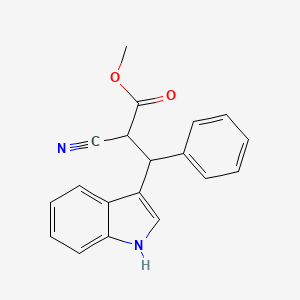

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
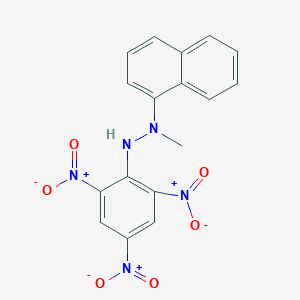
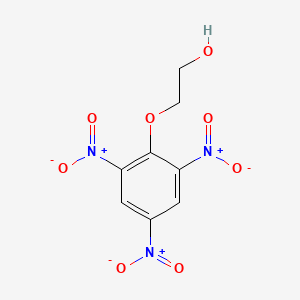
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)

![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
